Benzamide, N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4-nitro-
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Overview
Description
Benzamide, N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4-nitro- is a complex organic compound that belongs to the class of thienopyridine derivatives. This compound is characterized by its unique structure, which includes a benzamide group, a benzoyl group, and a nitro group attached to a thienopyridine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4-nitro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized by the reaction of 4,6-disubstituted 2-thioxopyridine-3-carbonitriles with phenacyl bromides under Thorpe–Ziegler cyclization conditions.
Introduction of the Benzoyl Group: The benzoyl group is introduced by reacting the thienopyridine core with benzoyl chloride in the presence of a base such as pyridine.
Formation of Benzamide: The final step involves the reaction of the nitrated thienopyridine with benzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4-nitro- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thienopyridine derivatives.
Scientific Research Applications
Benzamide, N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4-nitro- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzamide, N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4-nitro- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Benzamide, N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)- .
- 2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-amine .
Uniqueness
Benzamide, N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4-nitro- is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activity . This distinguishes it from other similar compounds that may lack the nitro group or have different substituents.
Properties
CAS No. |
918661-19-5 |
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Molecular Formula |
C23H17N3O4S |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C23H17N3O4S/c1-13-12-14(2)24-23-18(13)19(21(31-23)20(27)15-6-4-3-5-7-15)25-22(28)16-8-10-17(11-9-16)26(29)30/h3-12H,1-2H3,(H,25,28) |
InChI Key |
AXHWUYICUDITRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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